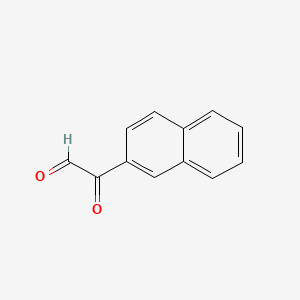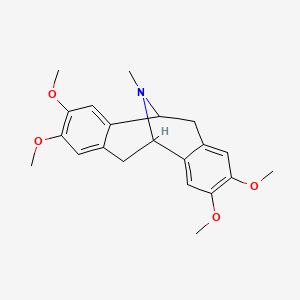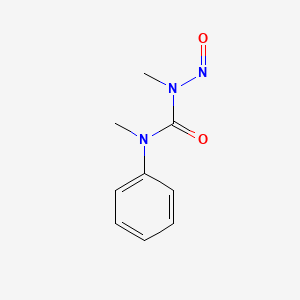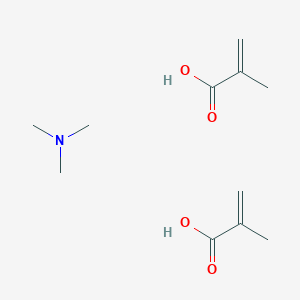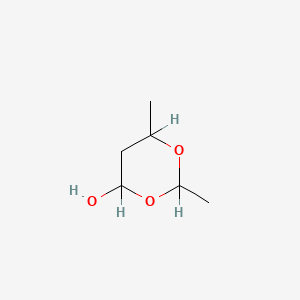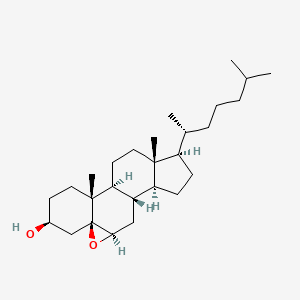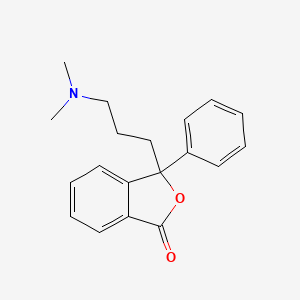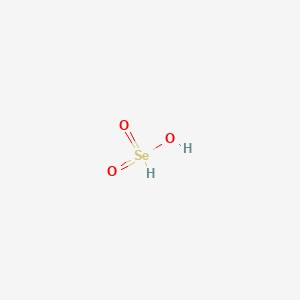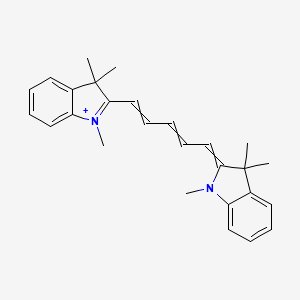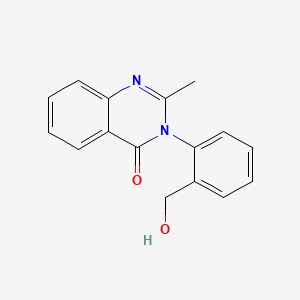
1,8-Dihydroxy-3-methylnaphthalene
Übersicht
Beschreibung
1,8-Dihydroxy-3-methylnaphthalene is a member of naphthols.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel Synthesis Approaches : Inoue, Nabatame, and Hirama (2003) developed a novel and efficient approach to synthesize natural products derived from 1,8-dihydroxynaphthalene, demonstrating its application in the total synthesis of (±)-CJ-12,372, a compound known for its biological activities (Inoue, Nabatame, & Hirama, 2003).
- Molecular Interactions and Conformations : Ōki, Iwamura, Onoda, and Nishida (1966) explored the intramolecular interactions between the hydroxyl group and π-electrons in naphthalene derivatives, including 1,8-Dihydroxy-3-methylnaphthalene, contributing to an understanding of their chemical behavior and physical properties (Ōki, Iwamura, Onoda, & Nishida, 1966).
Biological Activities and Applications
- Fungal Melanin Biosynthesis : Rostkowski and Paneth (2007) conducted theoretical studies on 1,3,8-trihydroxynaphthalene, a related compound, to understand its role in fungal melanin biosynthesis. Their work provides insights into the stability and behavior of these compounds in biological pathways (Rostkowski & Paneth, 2007).
- Spirodioxynaphthalenes Research : Cai, Guo, and Krohn (2010) reviewed research on spirodioxynaphthalenes, a group of fungal secondary metabolites derived from 1,8-dihydroxynaphthalene, highlighting their diverse biological activities (Cai, Guo, & Krohn, 2010).
Environmental and Astrochemical Relevance
- Oxidative Polymerization Mechanism : Manini, Bietti, Galeotti, Salamone, Lanzalunga, Cecchini, Reale, Crescenzi, Napolitano, De Angelis, Barone, and d'Ischia (2018) studied the oxidative polymerization of 1,8-Naphthalenediol, providing insights into its role in environmental and astrochemical processes (Manini et al., 2018).
Eigenschaften
IUPAC Name |
3-methylnaphthalene-1,8-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-5-8-3-2-4-9(12)11(8)10(13)6-7/h2-6,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAXVWCKFBLVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)O)C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dihydroxy-3-methylnaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



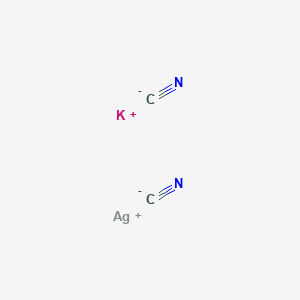
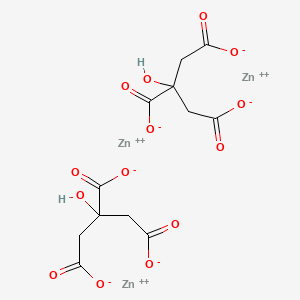
![Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl-](/img/structure/B1202054.png)
